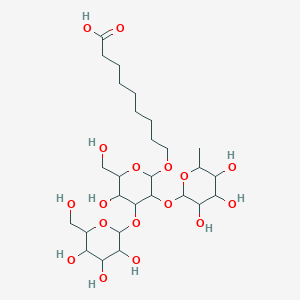
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, features a tert-butyl ester group, a hydroxyphenethyl side chain, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base such as triethylamine (TEA).
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be done by reacting the azetidine intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like pyridine.
Attachment of the Hydroxyphenethyl Side Chain: The hydroxyphenethyl side chain can be attached through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a hydroxyphenethyl halide (e.g., bromide or chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group (if present) can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with an amine can form an amide.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (DCM, THF), and bases (TEA, pyridine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides, esters, or other substituted products.
Applications De Recherche Scientifique
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound can be used in studies to understand the biological activity of azetidine derivatives, including their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The hydroxyphenethyl side chain can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyphenethyl group.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a hydroxyphenethyl group.
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Features a bromomethyl group instead of a hydroxyphenethyl group.
Uniqueness
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is unique due to the presence of the hydroxyphenethyl side chain, which can impart distinct biological and chemical properties. This side chain can enhance the compound’s solubility, binding interactions, and overall pharmacokinetic profile, making it a valuable intermediate in drug discovery and development.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 3-[2-(3-hydroxyphenyl)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(11-17)8-7-12-5-4-6-14(18)9-12/h4-6,9,13,18H,7-8,10-11H2,1-3H3 |
Clé InChI |
GKGYYVCBAXKZEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CCC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)







![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




